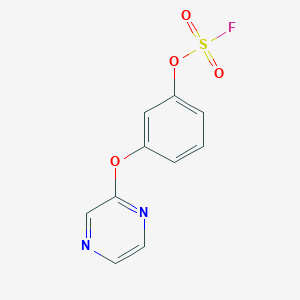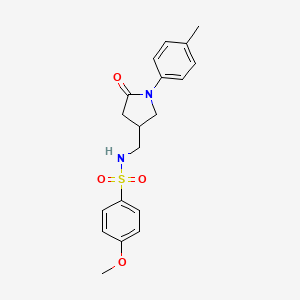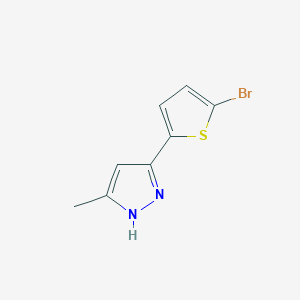
3-Isopropyl-1,1-dimethylindan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Isopropyl-1,1-dimethylindan-5-ol is a chemical compound with the molecular formula C14H20O . It contains a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of 3-Isopropyl-1,1-dimethylindan-5-ol is characterized by a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 aromatic hydroxyl . The molecule contains a total of 35 atoms, including 20 Hydrogen atoms, 14 Carbon atoms, and 1 Oxygen atom .Scientific Research Applications
Analytical Chemistry and Molecular Identification
In analytical chemistry, compounds with complex structures, including isomers, play crucial roles in the study of flavors, aromas, and off-flavors in various matrices. For instance, the characterization and analysis of dimethyl-substituted methoxypyrazines highlight the importance of accurate analytical methods for identifying structural isomers, which are significant in understanding wine aroma and off-flavors in cork stoppers and ladybugs (Slabizki et al., 2014).
Electrochemical Sensing and Catalysis
Research on modified electrodes, such as those incorporating carbon nanotubes and specific organic molecules, demonstrates the potential for creating sensitive electrochemical sensors. These sensors can detect various compounds, including pharmaceuticals and biochemicals, showcasing the utility of molecularly engineered materials in enhancing electrochemical performance (Beitollahi et al., 2012).
Photocatalytic Hydrogen Production
Studies on photocatalytic systems for hydrogen production from water exemplify the integration of molecular catalysts and photosensitizers. Such research demonstrates the potential of chemically complex molecules in capturing and utilizing solar energy for sustainable hydrogen generation (Du et al., 2008).
Organic Electronics and Conductivity
Investigations into single-component conductors with bulky substituents reveal the impact of molecular structure on electronic properties. These studies are critical for designing new materials for organic electronics and understanding the relationship between structure and charge mobility (Filatre-Furcate et al., 2016).
Crystallography and Material Science
Crystal structure analysis of compounds with specific functional groups, such as unsymmetrically substituted ureas, aids in understanding molecular interactions and material properties. Such research contributes to the development of materials with tailored physical and chemical characteristics (Rao et al., 2010).
Molecular Biology and Nucleic Acid Chemistry
The synthesis and characterization of nucleic acid analogs, including those with modifications like aminopropyl groups, offer insights into the interactions between synthetic molecules and biological macromolecules. This research area is fundamental for developing new therapeutic agents and understanding the molecular basis of life (Aly et al., 2005).
properties
IUPAC Name |
1,1-dimethyl-3-propan-2-yl-2,3-dihydroinden-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9(2)12-8-14(3,4)13-6-5-10(15)7-11(12)13/h5-7,9,12,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBAMTHSSMILQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=C1C=C(C=C2)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-1,1-dimethylindan-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)
![N-(3-chloro-2-methylphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2721776.png)

![1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2721781.png)
![Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl](/img/structure/B2721782.png)


![(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2721785.png)
![N-(2-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2721787.png)

![N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2721792.png)
![2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2721794.png)
![(3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2721796.png)
